N-benzyl-2-hydroxy-5-iodobenzamide
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Overview
Description
N-benzyl-2-hydroxy-5-iodobenzamide is an organic compound with the molecular formula C14H12INO2 It is characterized by a benzamide structure substituted with a benzyl group, a hydroxy group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-hydroxy-5-iodobenzamide typically involves the reaction of 2-hydroxy-5-iodobenzoic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-hydroxy-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the benzyl group can undergo hydrogenation to form the corresponding benzyl alcohol.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Conversion to benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or other reduced forms.
Scientific Research Applications
N-benzyl-2-hydroxy-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-benzyl-2-hydroxy-5-iodobenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-iodobenzamide: Lacks the benzyl group, resulting in different chemical properties and reactivity.
N-benzyl-2-hydroxybenzamide: Similar structure but without the iodine atom, affecting its ability to participate in halogen bonding.
N-benzyl-2-hydroxy-4-iodobenzamide: Positional isomer with the iodine atom at a different position, leading to variations in reactivity and biological activity.
Uniqueness
N-benzyl-2-hydroxy-5-iodobenzamide is unique due to the presence of both the benzyl and iodine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12INO2 |
---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
N-benzyl-2-hydroxy-5-iodobenzamide |
InChI |
InChI=1S/C14H12INO2/c15-11-6-7-13(17)12(8-11)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) |
InChI Key |
ACULYEXTKFIJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)O |
Origin of Product |
United States |
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